molecular formula C17H15FN2O B12022207 (3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618444-56-7

(3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12022207
CAS No.: 618444-56-7
M. Wt: 282.31 g/mol
InChI Key: JBEQSIQSZOOHLN-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a tolyl group, and a pyrazole ring, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 4-fluorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the pyrazole ring. The final step involves the reduction of the pyrazole aldehyde to the corresponding alcohol using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield the corresponding dihydropyrazole.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include the corresponding ketone or aldehyde.

    Reduction: The major product is the dihydropyrazole derivative.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the fluorine atom with the nucleophile.

Scientific Research Applications

(3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can interact with enzymes and proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)methanol: A simpler compound with similar functional groups but lacking the pyrazole ring.

    1-(4-Fluorophenyl)-3-methyl-1H-pyrazole: A compound with a similar pyrazole ring but different substituents.

    4-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid: A compound with a carboxylic acid group instead of the alcohol group.

Uniqueness

(3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is unique due to the combination of its fluorophenyl, tolyl, and pyrazole groups. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.

Properties

CAS No.

618444-56-7

Molecular Formula

C17H15FN2O

Molecular Weight

282.31 g/mol

IUPAC Name

[3-(4-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H15FN2O/c1-12-3-2-4-16(9-12)20-10-14(11-21)17(19-20)13-5-7-15(18)8-6-13/h2-10,21H,11H2,1H3

InChI Key

JBEQSIQSZOOHLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CO

Origin of Product

United States

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